N-[(2-Hydroxyphenyl)methyl]-D-histidine

HPPD inhibition herbicide discovery enzyme inhibition assay

N-[(2-Hydroxyphenyl)methyl]-D-histidine (CAS 848396-02-1) is a non-proteinogenic, D-configuration amino acid derivative formed by the formal reductive amination of D-histidine with 2-hydroxybenzaldehyde. The molecule integrates a phenolic 2-hydroxybenzyl moiety with the imidazole side chain of histidine, yielding a tetradentate (O⁻, N, O⁻, N) ligand scaffold.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 848396-02-1
Cat. No. B12937035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Hydroxyphenyl)methyl]-D-histidine
CAS848396-02-1
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O
InChIInChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m1/s1
InChIKeyXOHSJPOQKQXJMI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2-Hydroxyphenyl)methyl]-D-histidine (CAS 848396-02-1): A Chiral Histidine-Derived Research Tool for Stereospecific Coordination and Biological Studies


N-[(2-Hydroxyphenyl)methyl]-D-histidine (CAS 848396-02-1) is a non-proteinogenic, D-configuration amino acid derivative formed by the formal reductive amination of D-histidine with 2-hydroxybenzaldehyde [1]. The molecule integrates a phenolic 2-hydroxybenzyl moiety with the imidazole side chain of histidine, yielding a tetradentate (O⁻, N, O⁻, N) ligand scaffold [2]. With a molecular formula of C₁₃H₁₅N₃O₃ and a molecular weight of 261.28 g/mol, it is the enantiomeric counterpart to the more extensively studied N-(2-hydroxybenzyl)-L-histidine (CAS 58813-19-7) . The D-configuration at the α-carbon imparts distinct stereochemical properties that influence metal coordination geometry, biomolecular recognition, and pharmacological selectivity relative to its L-enantiomer and racemic mixtures [3].

Why L-Enantiomer or Racemic N-(2-Hydroxybenzyl)histidine Cannot Substitute for the D-Isomer in Stereosensitive Applications


The biological activity and coordination chemistry of N-(2-hydroxybenzyl)histidine derivatives are inherently stereospecific. The L-enantiomer (CAS 58813-19-7) has been extensively characterized as a tetradentate ligand forming octahedral and tetrahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II), with documented stability constants that discriminate Cu(II) from other divalent metal ions [1]. In contrast, the D-enantiomer presents the phenolic and imidazole donor groups in a distinct spatial orientation, which directly alters metal-binding affinity, complex geometry, and chiral recognition by biological targets [2]. For applications requiring stereochemically pure D-configuration ligands—such as asymmetric catalysis, enantioselective sensing, or D-amino acid-specific enzyme studies—substitution with the L-isomer or racemic mixture introduces uncontrolled stereochemical variables that compromise experimental reproducibility and data interpretability [3].

Quantitative Differentiation Evidence for N-[(2-Hydroxyphenyl)methyl]-D-histidine Against In-Class Comparators


HPPD Enzyme Inhibition: D-Isomer IC₅₀ vs. L-Isomer and Other Histidine Derivatives

In a porcine 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition assay, N-[(2-Hydroxyphenyl)methyl]-D-histidine demonstrated an IC₅₀ of approximately 89–90 nM [1]. In contrast, the L-enantiomer (CAS 58813-19-7) and the unsubstituted parent compound D-histidine show substantially weaker or negligible HPPD inhibition at comparable concentrations, indicating that the D-configuration combined with the 2-hydroxybenzyl N-substitution is a critical determinant of target engagement [2]. This level of potency places the D-isomer among the more potent amino acid-derived HPPD ligands reported from curated ChEMBL data.

HPPD inhibition herbicide discovery enzyme inhibition assay

STING Pathway Agonism: D-Enantiomer Displays Species-Specific Activity Distinct from L-Enantiomer and Classical STING Ligands

N-[(2-Hydroxyphenyl)methyl]-D-histidine exhibits measurable agonist activity at human STING in THP1-Blue ISG cells with an EC₅₀ of approximately 5.96 μM (5,960 nM) [1]. While this potency is moderate relative to potent cyclic dinucleotide STING agonists (EC₅₀ < 1 nM for 2',3'-cGAMP), it represents a structurally distinct, non-nucleotide chemotype that binds to wild-type mouse STING cytoplasmic domain (residues 155–341) and induces protein dimerization [2]. Critically, the compound shows no agonist activity in human STING-knockout THP1-Dual cells (EC₅₀ > 100,000 nM), confirming on-target STING-dependent signaling [3]. In contrast, the L-enantiomer N-(2-hydroxybenzyl)-L-histidine has been primarily characterized as a metal-chelating ligand with no reported STING activity, while small-molecule STING inhibitors such as C-176 (CAS 314054-00-7) covalently target Cys91 of mouse STING to block palmitoylation rather than activate the pathway [4].

STING agonist innate immunity immuno-oncology

Enantiomer-Dependent Metal Coordination: D-Histidine Scaffold Enables Distinct Chiral Complex Geometries vs. L-Histidine-Derived Ligands

The D-configuration of N-[(2-Hydroxyphenyl)methyl]-D-histidine generates metal complexes with opposite helical chirality at the metal center compared to those formed by the L-enantiomer. The reduced Schiff base ligand derived from L-histidine and salicylaldehyde (H₂hb-L-his) forms octahedral [Ni(hb-L-his)(H₂O)₂] and [Ni(hb-L-his)(bipy)]·H₂O complexes whose crystal structures have been solved, confirming a meridional coordination of the tetradentate ligand with the imidazole and phenolate donors occupying specific positions [1]. The D-enantiomer yields the enantiomorphic complex series with inverted chirality at the α-carbon, which translates to opposite circular dichroism (CD) spectra and differential enantioselective recognition in catalytic applications [2]. While direct stability constant measurements for the D-isomer have not been reported in the peer-reviewed literature, the principle of enantiomorphic complex formation is well-established for reduced Schiff base amino acid ligands and is a predictable consequence of the stereochemical inversion at the Cα chiral center [3].

chiral metal complexes asymmetric catalysis bioinorganic chemistry

Histamine Receptor Subtype Selectivity: Preliminary Evidence for Differential Binding of D- vs. L-Enantiomer at H3 Receptors

Histidine derivatives bearing an N-(2-hydroxybenzyl) substituent have been evaluated for binding at histamine receptor subtypes. N-(2-Hydroxybenzyl)-L-histidine demonstrates binding affinity at the human histamine H1 receptor, consistent with the presence of the imidazole pharmacophore shared with endogenous histamine [1]. Related N-(2-hydroxybenzyl)amino acid derivatives have shown moderate inhibitory activity against angiotensin I converting enzyme (ACE) with IC₅₀ values in the 80–291 nM range in rabbit lung assays, indicating that the 2-hydroxybenzyl moiety contributes to target engagement beyond metal chelation [2]. The D-configuration may alter receptor subtype selectivity profiles relative to the L-enantiomer, particularly at the H3 and H4 receptors where chiral recognition by aminergic GPCRs is well-documented. However, direct comparative binding data between the D- and L-enantiomers at specific histamine receptor subtypes have not been published, and this differential selectivity remains a hypothesis requiring experimental validation.

histamine receptor H3 receptor ligand GPCR pharmacology

Validated Experimental Contexts Where N-[(2-Hydroxyphenyl)methyl]-D-histidine Provides Demonstrated Scientific Value


STING-Dependent Innate Immune Pathway Probing in Murine Models

The confirmed binding to wild-type mouse STING cytoplasmic domain and on-target cellular activity (EC₅₀ = 5.96 μM in human THP1-Blue ISG cells with full loss of signal in STING-KO cells) make this D-enantiomer a structurally distinct, non-nucleotide chemical probe for interrogating cGAS-STING signaling in rodent models [1]. Unlike the covalent STING inhibitor C-176, which blocks palmitoylation of Cys91 exclusively in mouse STING, this compound activates the pathway, providing a complementary pharmacological tool for bidirectional modulation studies . The D-configuration ensures that observed biological effects are attributable to a defined stereochemistry rather than a racemic mixture with ambiguous target engagement.

Asymmetric Synthesis and Chiral Catalyst Design

As a reduced Schiff base ligand with a defined D-configuration at the α-carbon, this compound serves as a chiral building block for constructing enantiopure transition metal complexes (Cu, Ni, Co, Zn, Fe) with predictable inverted chirality relative to the well-characterized L-series [1]. The tetradentate O⁻,N,O⁻,N donor set provides a rigid coordination environment suitable for investigating stereoelectronic effects in asymmetric catalysis, chiral sensing, and magnetic materials development. The documented ability of the L-enantiomer to discriminate Cu(II) from other divalent metal ions suggests that the D-enantiomer may exhibit analogous metal-ion selectivity with opposite chiral induction, though this remains to be experimentally verified.

Enantioselective Biomolecular Recognition Studies

The D-configuration of this histidine derivative enables its use as a stereochemical probe in studies of chiral discrimination by amino acid transporters, tRNA synthetases, and enzymes with D-amino acid specificity. Histidyl-tRNA synthetase from Salmonella typhimurium has been shown to exhibit differential binding affinity for histidine analogs depending on the nature and position of substituents, with the NH₂ group and imidazole side chain length being critical determinants of recognition [1]. The N-(2-hydroxybenzyl) modification combined with D-stereochemistry creates a compound that can be used to dissect the relative contributions of side-chain modification versus α-carbon configuration in enzyme-substrate recognition, a capability not afforded by either the L-enantiomer or unsubstituted D-histidine alone.

HPPD-Targeted Herbicide Discovery and Metabolic Pathway Research

With a sub-100 nM IC₅₀ against porcine HPPD, this D-isomer represents a structurally characterized hit for herbicide lead optimization programs targeting 4-hydroxyphenylpyruvate dioxygenase, a validated target in weed control [1]. The presence of both a phenolic hydroxyl and an imidazole ring provides multiple vectors for structure-activity relationship expansion, while the defined D-stereochemistry eliminates the confounding effects of racemic mixtures in SAR interpretation. Researchers developing HPPD inhibitors for agricultural or metabolic disease applications can employ this compound as a reference standard to benchmark the potency of novel analogs in standardized enzyme inhibition assays.

Quote Request

Request a Quote for N-[(2-Hydroxyphenyl)methyl]-D-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.